molecular formula C11H14S2 B14391045 2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole CAS No. 89572-08-7

2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole

Cat. No.: B14391045
CAS No.: 89572-08-7
M. Wt: 210.4 g/mol
InChI Key: ULEFAKUJIMCYHZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole is an organic compound with a unique structure that includes a benzodithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dithiol with a suitable alkylating agent. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can undergo substitution reactions where one of the substituents on the benzodithiole ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanol: A similar compound with a different functional group.

    2-Methyl-2-(propan-2-yl)benzene: Another related compound with a different ring structure.

Uniqueness

2-Methyl-2-(propan-2-yl)-2H-1,3-benzodithiole is unique due to its benzodithiole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be suitable.

Properties

CAS No.

89572-08-7

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-methyl-2-propan-2-yl-1,3-benzodithiole

InChI

InChI=1S/C11H14S2/c1-8(2)11(3)12-9-6-4-5-7-10(9)13-11/h4-8H,1-3H3

InChI Key

ULEFAKUJIMCYHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(SC2=CC=CC=C2S1)C

Origin of Product

United States

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